molecular formula F3Tl B1595970 Thallium fluoride (TlF3) CAS No. 7783-57-5

Thallium fluoride (TlF3)

Cat. No.: B1595970
CAS No.: 7783-57-5
M. Wt: 261.379 g/mol
InChI Key: BOUDEKXATYHWHY-UHFFFAOYSA-K
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Description

Thallium(III) fluoride (TlF₃) is a white crystalline solid with a melting point of 550°C . Its crystal structure adopts the β-BiF₃ (or YF₃) type, featuring a tricapped trigonal prismatic geometry where the Tl³⁺ ion is 9-coordinate . This structure contrasts with the lighter Group 13 trifluorides (e.g., AlF₃, GaF₃), which exhibit octahedral coordination . TlF₃ is synthesized by fluorinating thallium(III) oxide (Tl₂O₃) with F₂, BrF₃, or SF₄ at 300°C . Notably, TlF₃ is highly moisture-sensitive, decomposing in water and air upon heating .

Preparation Methods

Direct Fluorination of Thallium or Thallium Oxides

Method Overview:

One of the most common and effective methods to prepare TlF3 is the direct fluorination of thallium metal or thallium(III) oxide (Tl2O3) using elemental fluorine (F2) or other fluorinating agents such as bromine trifluoride (BrF3) or sulfur tetrafluoride (SF4). This method typically occurs under controlled temperature and atmosphere to ensure complete fluorination and to minimize side reactions.

Reactions:

  • Direct fluorination of thallium metal:

    $$
    2 \text{Tl (s)} + 3 \text{F}2 \text{(g)} \rightarrow 2 \text{TlF}3 \text{(s)}
    $$

  • Fluorination of thallium(III) oxide with fluorine gas:

    $$
    \text{Tl}2\text{O}3 \text{(s)} + 3 \text{F}2 \text{(g)} \rightarrow 2 \text{TlF}3 \text{(s)} + \frac{3}{2} \text{O}_2 \text{(g)}
    $$

  • Reaction of thallium(III) oxide with hydrofluoric acid (HF):

    $$
    \text{Tl}2\text{O}3 \text{(s)} + 6 \text{HF (aq)} \rightarrow 2 \text{TlF}3 \text{(s)} + 3 \text{H}2\text{O (l)}
    $$

Conditions:

  • Fluorination is typically carried out at elevated temperatures (~300°C) in a controlled inert atmosphere to prevent unwanted side reactions.
  • The acid-base reaction with hydrofluoric acid is conducted in aqueous solution under controlled conditions to ensure complete conversion.

Yield and Purity:

  • Direct fluorination generally yields high-purity TlF3 with high yield.
  • The acid-base reaction yields moderate purity and requires careful control of reaction parameters.
Method Reactants Conditions Yield Comments
Direct fluorination Tl, F2 Room temperature to 300°C High Requires careful handling of F2 gas
Acid-base reaction Tl2O3, HF Aqueous, controlled pH Moderate Safer, but may require purification
Fluorination agents Tl2O3, BrF3 or SF4 Elevated temperature (~300°C) High Alternative fluorinating agents

Interface-Based Extraction and Fluorination from Sulfuric Acid Ash Residues

A patented method involves extracting thallium ions (Tl+) from sulfuric acid ash residues containing various thallium fluorides (including TlF3) and other metal oxides. The process includes:

  • Extraction of Tl+ ions from dilute acid solutions (pH 3-4) containing fluorides.
  • Oxidation of Tl+ to Tl3+ using bromine water.
  • Adsorption of Tl3+ on hydrochloric acid-modified activated carbon.
  • Reduction and elution of Tl+ from activated carbon using ammonium oxalate solution.
  • Precipitation of thallium halide crystals (e.g., TlCl) by adding chloride ions and heating.

This method indirectly involves TlF3 as part of the residue and provides a route for its recovery and purification from complex mixtures.

Key Points:

  • The sulfuric acid ash residue contains TlF, TlF3, and other thallium fluoride species.
  • The process is useful for recycling and purification from industrial waste streams.

Thermal Decomposition and Reduction Reactions

  • Thermal Decomposition:

    TlF3 decomposes upon heating above 550°C, producing thallium(I) fluoride (TlF) and fluorine gas:

    $$
    2 \text{TlF}3 \xrightarrow{\Delta > 550^\circ C} 2 \text{TlF} + \text{F}2
    $$

  • Reduction with Hydrogen or Sulfur Dioxide:

    TlF3 can be reduced to TlF in the presence of reductants such as hydrogen gas or sulfur dioxide:

    $$
    \text{TlF}3 + \text{H}2 \rightarrow \text{TlF} + 2 \text{HF}
    $$

    $$
    \text{TlF}3 + \text{SO}2 + 2 \text{H}2\text{O} \rightarrow \text{TlF} + \text{SO}4^{2-} + 4 \text{H}^+
    $$

These reactions are relevant for purification and transformation of thallium fluoride species.

Summary Table of Preparation Methods

Preparation Method Reactants/Materials Conditions Key Features Yield/Purity
Direct fluorination Tl metal + F2 gas Room temp to 300°C, inert atmosphere Fast, high yield, requires fluorine gas handling High purity, high yield
Fluorination of Tl2O3 Tl2O3 + HF (aqueous) Controlled pH, aqueous Safer, moderate yield, needs purification Moderate yield
Fluorination with BrF3 or SF4 Tl2O3 + BrF3 or SF4 Elevated temperature (~300°C) Alternative fluorinating agents High yield
Interface extraction method Sulfuric acid ash, activated carbon pH 3-4, oxidation/reduction steps Recovery from industrial residues Variable, purification step
Thermal decomposition TlF3 >550°C Produces TlF and F2 gas Decomposition process
Reduction with reductants TlF3 + H2 or SO2 Moderate temperature Converts TlF3 to TlF Conversion reaction

Research Findings and Notes

  • TlF3 adopts a structure similar to bismuth trifluoride, with eight-coordinate thallium(III) centers.
  • The direct fluorination method is preferred for high-purity synthesis, but requires careful control due to the reactivity of fluorine gas.
  • Acid-base reactions using hydrofluoric acid provide a safer alternative but may require additional purification steps.
  • Thermal decomposition and reduction reactions are important for modifying and understanding the stability of TlF3.
  • Recovery from industrial residues using interface extraction techniques is a valuable method for recycling thallium fluorides.

Chemical Reactions Analysis

Direct Halogenation

Thallium metal reacts vigorously with fluorine gas at room temperature:

2Tl(s)+3F2(g)2TlF3(s)[2][4]2 \, \text{Tl}(s) + 3 \, \text{F}_2(g) \rightarrow 2 \, \text{TlF}_3(s) \quad[2][4]

Acid-Base Reaction

Thallium(III) oxide reacts with hydrofluoric acid:

Tl2O3(s)+6HF(aq)2TlF3(s)+3H2O(l)[3]\text{Tl}_2\text{O}_3(s) + 6 \, \text{HF}(aq) \rightarrow 2 \, \text{TlF}_3(s) + 3 \, \text{H}_2\text{O}(l) \quad[3]

Method Reactants Conditions Yield
Direct halogenationTl, F₂Room temperatureHigh
Acid-base reactionTl₂O₃, HFAqueous, controlledModerate

Thermal Decomposition

TlF₃ decomposes upon heating above 550°C, forming thallium(I) fluoride (TlF) and fluorine gas:

2TlF3(s)Δ2TlF(s)+F2(g)[5][6]2 \, \text{TlF}_3(s) \xrightarrow{\Delta} 2 \, \text{TlF}(s) + \text{F}_2(g) \quad[5][6]

Key Data:

  • Decomposition Temperature: 550°C

  • Byproducts: TlF (solid), F₂ (gas)

Reduction

TlF₃ acts as an oxidizing agent in the presence of strong reductants:

  • With hydrogen gas:

TlF3(s)+H2(g)TlF(s)+2HF(g)[4]\text{TlF}_3(s) + \text{H}_2(g) \rightarrow \text{TlF}(s) + 2 \, \text{HF}(g) \quad[4]

  • With sulfur dioxide:

TlF3(s)+SO2(g)+2H2O(l)TlF(s)+SO42(aq)+4H+(aq)[4]\text{TlF}_3(s) + \text{SO}_2(g) + 2 \, \text{H}_2\text{O}(l) \rightarrow \text{TlF}(s) + \text{SO}_4^{2-}(aq) + 4 \, \text{H}^+(aq) \quad[4]

Oxidation

TlF₃ can oxidize iodide ions to iodine:

TlF3(s)+3I(aq)TlI3(s)+3F(aq)[4]\text{TlF}_3(s) + 3 \, \text{I}^-(aq) \rightarrow \text{TlI}_3(s) + 3 \, \text{F}^-(aq) \quad[4]

Thallium(III) iodide (TlI₃) further decomposes upon heating:

TlI3(s)ΔTlI(s)+I2(g)[4]\text{TlI}_3(s) \xrightarrow{\Delta} \text{TlI}(s) + \text{I}_2(g) \quad[4]

Substitution and Complexation Reactions

TlF₃ participates in ligand exchange reactions with other halides:

  • With chloride ions:

TlF3(s)+4Cl(aq)[TlCl4](aq)+3F(aq)[4]\text{TlF}_3(s) + 4 \, \text{Cl}^-(aq) \rightarrow [\text{TlCl}_4]^-(aq) + 3 \, \text{F}^-(aq) \quad[4]

  • With bromide ions:

TlF3(s)+4Br(aq)[TlBr4](aq)+3F(aq)[4]\text{TlF}_3(s) + 4 \, \text{Br}^-(aq) \rightarrow [\text{TlBr}_4]^-(aq) + 3 \, \text{F}^-(aq) \quad[4]

Stability of Complexes:

Complex Ion Geometry Stability
[TlCl₄]⁻TetrahedralModerate
[TlBr₄]⁻TetrahedralLow

Hydrolysis in Aqueous Media

TlF₃ undergoes partial hydrolysis in water, though the reaction is less vigorous compared to thallium metal:

TlF3(s)+3H2O(l)Tl(OH)3(aq)+3HF(aq)[2][4]\text{TlF}_3(s) + 3 \, \text{H}_2\text{O}(l) \rightarrow \text{Tl(OH)}_3(aq) + 3 \, \text{HF}(aq) \quad[2][4]

Note: The hydrolysis product, thallium(III) hydroxide (Tl(OH)₃), is unstable and may decompose further.

Biological and Environmental Interactions

TlF₃ exhibits significant toxicity due to thallium's ability to mimic potassium ions, disrupting cellular processes such as:

  • Mitochondrial dysfunction via inhibition of ATP synthesis .

  • Enzyme inhibition by binding to sulfhydryl groups in proteins .

Scientific Research Applications

Thallium fluoride (TlF3) has several scientific research applications, particularly in chemistry and materials science. It is also known as Thallium(III) fluoride or trifluorothallane .

Scientific Research Applications

Thallium fluoride (TlF3) has notable applications in the following fields:

  • Catalysis Thallium fluoride serves as a catalyst in different chemical reactions, including organic synthesis and polymerization reactions.
  • Materials Science It is used to produce specialized optical materials, such as infrared lenses and windows, due to its unique optical properties.
  • Analytical Chemistry Thallium fluoride is used as a reagent in analytical chemistry for detecting and quantifying various elements and compounds.

Other properties

  • Debye Temperature Variation Thallium fluoride (TlF) has an orthorhombically distorted variant NaCl–type structure . At normal room temperature, it has a distorted rock salt structure . The variations of Debye temperature with absolute temperature have been theoretically calculated for thallium fluoride .
  • Thermoelectric Performance Thallium-based fluoride perovskites TlXF3 (X = Hg, Sn, Pb) have strong anharmonicity and high thermoelectric performance . The lattice thermal conductivity of these compounds is very low, with TlPbF3 having only 0.42 W m−1 K−1 at 300 K .
  • Toxicity Thallium is known to be toxic, with the manifestation of symptoms and laboratory abnormalities described in cases of thallium toxicity . The detection of thallium in blood and urine samples is used to quantify thallium levels upon admission .

Mechanism of Action

The mechanism of action of thallium fluoride involves its ability to interact with various molecular targets and pathways. Thallium fluoride can form complexes with other molecules, altering their chemical properties and reactivity. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

Group 13 Trifluorides (AlF₃, GaF₃, InF₃)

Property TlF₃ AlF₃ GaF₃ InF₃
Crystal Structure β-BiF₃ type Rhombohedral Rhombohedral Rhombohedral
Coordination Number 9 6 6 6
Melting Point (°C) 550 1291 ~1000 (sublimes) 1170
Stability Trends Least stable in Group 13 Most stable Moderate stability Less stable than AlF₃
Hydration Behavior Decomposes in H₂O Forms hydrates Forms hydrates Forms hydrates

Key Findings :

  • Structural Divergence : TlF₃’s 9-coordinate structure deviates from the octahedral geometry of AlF₃, GaF₃, and InF₃, reflecting the increased ionic radius and decreased electronegativity of Tl³⁺ .
  • Thermal Stability : The heats of formation (ΔHf°) for Group 13 trifluorides decrease from Al to Tl, indicating reduced stability down the group. TlF₃ is the least stable, decomposing at 550°C .
  • Reactivity : Unlike AlF₃ and GaF₃, which form stable hydrates, TlF₃ reacts violently with water, releasing HF and forming Tl(OH)₃ .

Thallium Trihalides (TlCl₃, TlBr₃, TlI₃)

Property TlF₃ TlCl₃ TlBr₃ TlI₃
Stability at RT Stable Disproportionates >40°C Disproportionates >20°C Exists as Tl⁺[I₃⁻]
Crystal Structure β-BiF₃ type Distorted CrCl₃ Similar to AlCl₃ Linear I₃⁻ chains
Synthesis Fluorination of Tl₂O₃ Chlorination of Tl Bromination of Tl Reaction of TlI with I₂
Applications Superconductor doping Limited due to instability Limited due to instability N/A

Key Findings :

  • Disproportionation : TlCl₃ and TlBr₃ are unstable at room temperature, decomposing into TlX (X = Cl, Br) and X₂ . TlF₃, however, remains stable under dry conditions .
  • Structural Flexibility : TlF₃’s β-BiF₃ structure allows it to act as a dopant in high-temperature superconductors like (Bi, Pb)-2223, enhancing flux-pinning energies .

Thallium(I) Halides (TlF, TlCl, TlBr, TlI)

Property TlF TlCl TlBr TlI
Oxidation State +1 +1 +1 +1
Solubility in H₂O (g/100mL) 78.6 (15°C) 0.3 (20°C) 0.05 (20°C) 0.006 (20°C)
Melting Point (°C) 327 430 460 440
Toxicity Highly toxic Highly toxic Highly toxic Highly toxic

Key Findings :

  • Solubility Contrast : TlF’s high water solubility (78.6 g/100mL) contrasts sharply with the poor solubility of TlCl, TlBr, and TlI, making it useful in synthesizing fluoroesters .
  • Thermal Behavior : TlF sublimes at 300°C, whereas TlCl and TlBr melt at higher temperatures due to stronger ionic interactions .

Biological Activity

Thallium fluoride (TlF3) is a compound that has garnered attention due to its unique properties and biological activity. This article reviews the biological effects of TlF3, including its mechanisms of toxicity, interactions with cellular components, and potential implications for health.

Thallium fluoride exists in various polymorphic forms, with TlF3 being particularly notable for its ionic structure. The cohesive energies of its polymorphs have been studied, indicating significant thermodynamic stability which may influence its biological interactions .

Mechanisms of Toxicity

The biological activity of TlF3 is primarily characterized by its toxic effects on cellular systems. The following mechanisms have been identified:

  • Mitochondrial Dysfunction : Thallium ions can disrupt mitochondrial functions by altering membrane fluidity and affecting energy production pathways. This includes inhibition of key enzymes in the electron transport chain, leading to decreased ATP synthesis and increased reactive oxygen species (ROS) formation .
  • Enzyme Inhibition : TlF3 has been shown to inhibit various enzymes by binding to sulfhydryl groups (-SH) in cysteine residues. This interference affects metabolic processes, including glycolysis and the Krebs cycle, ultimately leading to cellular energy depletion .
  • Cellular Uptake : Thallium can mimic potassium ions due to its similar ionic radius and charge, allowing it to enter cells through potassium channels. This substitution disrupts potassium-dependent processes, including those involving Na+/K+-ATPase .

Case Studies and Research Findings

Several studies have documented the biological effects of thallium exposure:

  • Neurotoxicity : Thallium exposure has been linked to neurological impairments. Case studies indicate that individuals exposed to high levels of thallium exhibit symptoms such as ataxia and tremors, correlating with biochemical changes in the brain .
  • Organ Damage : Histopathological examinations reveal that thallium causes necrotic changes in vital organs such as the kidneys, liver, and heart. These alterations include mitochondrial swelling and loss of organelle integrity, which are indicative of severe cellular damage .
  • Microbial Inhibition : Research indicates that thallium compounds can inhibit nitrification processes in soil bacteria, suggesting potential ecological impacts alongside human health concerns .

Data Table: Biological Effects of Thallium Fluoride

Biological EffectMechanismReferences
Mitochondrial DysfunctionInhibition of electron transport chain enzymes ,
Enzyme InhibitionBinding to sulfhydryl groups ,
NeurotoxicityImpairment of neuronal function
Organ DamageNecrosis in liver, kidneys, heart
Microbial InhibitionDisruption of nitrification in soil bacteria

Q & A

Q. Basic: What are the standard laboratory methods for synthesizing high-purity TlF₃?

Methodological Answer:
TlF₃ is typically synthesized by fluorinating thallium(III) oxide (Tl₂O₃) using elemental fluorine (F₂), bromine trifluoride (BrF₃), or sulfur tetrafluoride (SF₄) at elevated temperatures (~300°C). For example, reacting Tl₂O₃ with F₂ gas in a controlled inert atmosphere yields TlF₃ with minimal impurities . Post-synthesis purification involves vacuum sublimation to isolate crystalline TlF₃. Researchers must monitor reaction conditions (e.g., temperature gradients, gas flow rates) to avoid side products like TlF, which forms under insufficient fluorination .

Q. Basic: How can the crystal structure of TlF₃ be experimentally validated?

Methodological Answer:
X-ray diffraction (XRD) is the primary method for structural validation. TlF₃ adopts a tricapped trigonal prismatic geometry (isostructural to YF₃ and β-BiF₃), with characteristic XRD peaks at d-spacings of 3.12 Å (110), 2.89 Å (101), and 2.45 Å (211) . Pairing XRD with high-resolution transmission electron microscopy (HR-TEM) can resolve atomic coordination and confirm the 9-coordinate thallium centers. For phase purity, thermal gravimetric analysis (TGA) under nitrogen can detect decomposition products (e.g., TlF) above 550°C .

Q. Advanced: How does TlF₃ substitution influence flux pinning in high-temperature superconductors?

Methodological Answer:
In (Cu₀.₅,Tl₀.₅)Ba₂Ca₂Cu₃O₁₀-δ superconductors, substituting TlF₃ enhances flux pinning energies by altering the material’s defect structure. Researchers measure this via magnetization hysteresis loops (MHLs) using a SQUID magnetometer. The critical current density (JcJ_c) and pinning force density (FpF_p) are calculated from MHL data, with TlF₃-doped samples showing FpF_p increases of ~20% compared to undoped analogs. Synchrotron X-ray absorption spectroscopy (XAS) further reveals fluorine’s role in modifying oxygen vacancy distributions .

Q. Advanced: What spectroscopic techniques are suitable for probing TlF₃’s electronic properties?

Methodological Answer:
X-ray photoelectron spectroscopy (XPS) and UV-Vis spectroscopy are key. XPS identifies oxidation states: Tl³⁺ in TlF₃ exhibits binding energies of ~143 eV (Tl 4f₇/₂) and ~148 eV (Tl 4f₅/₂), distinct from Tl⁺ in TlF . UV-Vis spectra show charge-transfer transitions between Tl³⁺ and F⁻ ligands at ~250–300 nm. For computational validation, density functional theory (DFT) models (e.g., using VASP or Gaussian) can simulate band structures and compare them with experimental data .

Q. Data Contradiction: How can researchers resolve discrepancies in TlF₃’s reported toxicity profiles?

Methodological Answer:
Discrepancies often arise from differences in exposure models (in vitro vs. in vivo) or sample purity. For example, early studies using impure TlF₃ (contaminated with Tl⁺ salts) overestimated toxicity. Rigorous protocols include:

  • Purity verification : ICP-MS to detect Tl⁺ impurities (<0.1% threshold).
  • Dose-response studies : Acute toxicity assays (e.g., LD₅₀ in rodent models) under OECD guidelines.
  • Mechanistic analysis : Comparing TlF₃’s bioaccumulation with Tl₂SO₄ (a known toxicant) using isotopic tracing (²⁰⁵Tl) .

Q. Environmental Risk: What methodologies assess TlF₃’s ecological impact in research waste?

Methodological Answer:
Leachability studies using the EPA’s Toxicity Characteristic Leaching Procedure (TCLP) determine if TlF₃ qualifies as hazardous waste. For environmental fate analysis, researchers employ:

  • Column experiments : Simulating groundwater transport to measure Tl³⁺ mobility.
  • Speciation modeling : PHREEQC software predicts TlF₃ hydrolysis products (e.g., Tl(OH)₃) under varying pH (4–9).
  • Ecotoxicity assays : Algal growth inhibition tests (e.g., Chlorella vulgaris) with EC₅₀ thresholds <1 mg/L indicating high risk .

Q. Stability: How does TlF₃ behave under extreme thermal or humid conditions?

Methodological Answer:
Thermal stability is assessed via differential scanning calorimetry (DSC), revealing endothermic decomposition at ~550°C . Under humidity, TlF₃ hydrolyzes to Tl(OH)₃ and HF, detectable via Fourier-transform infrared spectroscopy (FTIR) peaks at 3450 cm⁻¹ (O-H stretch) and 1200 cm⁻¹ (Tl-O). For long-term storage, anhydrous conditions (<5% RH) and inert gas (Ar) packaging are recommended .

Properties

CAS No.

7783-57-5

Molecular Formula

F3Tl

Molecular Weight

261.379 g/mol

IUPAC Name

thallium(3+);trifluoride

InChI

InChI=1S/3FH.Tl/h3*1H;/q;;;+3/p-3

InChI Key

BOUDEKXATYHWHY-UHFFFAOYSA-K

SMILES

F[Tl](F)F

Canonical SMILES

[F-].[F-].[F-].[Tl+3]

Key on ui other cas no.

7783-57-5

Origin of Product

United States

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